molecular formula C5H11NO2 B565108 N-Methyl-4-aminobutyric Acid-d3 CAS No. 1215511-11-7

N-Methyl-4-aminobutyric Acid-d3

Cat. No.: B565108
CAS No.: 1215511-11-7
M. Wt: 120.166
InChI Key: AOKCDAVWJLOAHG-FIBGUPNXSA-N
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Description

N-Methyl-4-aminobutyric Acid-d3 is a labeled derivative of gamma-aminobutyric acid (GABA). It is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone and a product of nicotine catabolism in bacteria . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Scientific Research Applications

N-Methyl-4-aminobutyric Acid-d3 is widely used in scientific research due to its stable isotope labeling. It is utilized in studies related to neurotransmission, addiction, Alzheimer’s disease, depression, epilepsy, memory, learning and cognition, Parkinson’s disease, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation . The compound’s unique properties make it valuable for various biochemical and pharmacological studies.

Safety and Hazards

N-Methyl-4-aminobutyric Acid-d3 is a known animal and potential human carcinogen . The impurity is a concern in certain ARB medications, and the increased risk of cancer to patients with NMBA exposure is the same for NDMA exposure but less than the risk from NDEA exposure .

Future Directions

The FDA is conducting an extensive organic chemistry analysis to develop novel testing methods to detect additional nitrosamine impurities, including NMBA . This is part of an ongoing effort to understand how these impurities form and to examine if nitrosamine impurities may also arise during the manufacture of other ARB drug products .

Biochemical Analysis

Biochemical Properties

N-Methyl-4-aminobutyric Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit L-Carnitine from undergoing β-oxidation in mammals . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a nitrosamine, a class of compounds known for their potential carcinogenic effects . The deuterated version is particularly valuable in tracing the metabolic pathways and understanding the mechanism through which nitrosamines may induce cellular damage or cancer .

Temporal Effects in Laboratory Settings

It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of nicotine catabolism in bacteria . It also inhibits L-Carnitine from undergoing β-oxidation in mammals .

Transport and Distribution

It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .

Subcellular Localization

It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Methyl-4-aminobutyric Acid-d3 involves the reaction of 4-aminobutyric acid with sodium nitrite, followed by the addition of methanol and diazomethane . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process generally includes the initial synthesis of the compound, followed by purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Methyl-4-aminobutyric Acid-d3 include N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and other nitrosamine derivatives . These compounds share structural similarities and are often studied in the context of their potential genotoxic and carcinogenic effects.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise and accurate analysis in scientific research. This property distinguishes it from other similar compounds and makes it particularly valuable for studies involving GABA receptors and related physiological processes .

Properties

IUPAC Name

4-(trideuteriomethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCDAVWJLOAHG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676025
Record name 4-[(~2~H_3_)Methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215511-11-7
Record name 4-[(~2~H_3_)Methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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